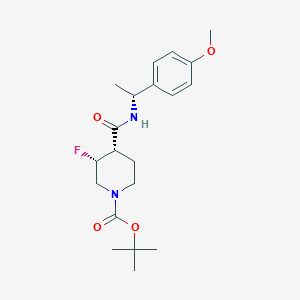![molecular formula C7H7NO2S B13660878 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B13660878.png)
5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown good activity against methicillin-resistant Staphylococcus aureus, making it a potential candidate for new antimicrobial agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for creating specialized products .
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at the 2-position.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate: This compound has an ethyl ester group and an amino group at the 2-position.
Uniqueness: 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups.
Propriétés
Formule moléculaire |
C7H7NO2S |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)4-1-2-5-6(4)8-3-11-5/h3-4H,1-2H2,(H,9,10) |
Clé InChI |
XXEHSTZNECHDMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1C(=O)O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
![5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13660829.png)
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)



![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)




